Benzohydroximic acid, (E)-
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Overview
Description
Ethyl (E)-Benzohydroximate is an organic compound characterized by the presence of an ethyl group attached to a benzohydroximate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (E)-Benzohydroximate can be synthesized through several methods. One common approach involves the reaction of benzohydroxamic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of Ethyl (E)-Benzohydroximate.
Industrial Production Methods: In an industrial setting, the production of Ethyl (E)-Benzohydroximate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl (E)-Benzohydroximate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert Ethyl (E)-Benzohydroximate to its amine counterparts.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzohydroximate compounds.
Scientific Research Applications
Ethyl (E)-Benzohydroximate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (E)-Benzohydroximate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Ethyl (E)-Benzohydroximate can be compared with similar compounds such as:
Methyl (E)-Benzohydroximate: Similar structure but with a methyl group instead of an ethyl group.
Propyl (E)-Benzohydroximate: Contains a propyl group, leading to different reactivity and properties.
Benzohydroxamic Acid: The parent compound without the ethyl group, used as a precursor in the synthesis of Ethyl (E)-Benzohydroximate.
Uniqueness: Ethyl (E)-Benzohydroximate is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
Properties
CAS No. |
7340-49-0 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
ethyl (Z)-N-hydroxybenzenecarboximidate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9- |
InChI Key |
JGVKGYPQYMCAEA-KTKRTIGZSA-N |
Isomeric SMILES |
CCO/C(=N\O)/C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
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